

Interpreting the mass spectrum fragmentation pattern of 4-(p-Tolyloxy)aniline

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Compound of Interest

Compound Name: 4-(p-Tolyloxy)aniline

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An essential technique in analytical chemistry and drug development, mass spectrometry provides indispensable information for molecular structure elucidation. This guide offers a comparative analysis of the electron ionization (EI) mass spectrum fragmentation pattern of **4-(p-Tolyloxy)aniline**. The fragmentation behavior of this compound is compared with its structural analogs—*aniline*, *p-cresol*, and *diphenyl ether*—to provide a deeper understanding of how its distinct structural motifs influence fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectrum of **4-(p-Tolyloxy)aniline** is characterized by several key fragments that arise from the cleavage of its ether linkage and the fragmentation of its aromatic and amine components. The table below summarizes the major fragment ions observed for **4-(p-Tolyloxy)aniline** and its structural analogs.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M ⁺) (m/z)	Major Fragment Ions (m/z)
4-(p-Tolyloxy)aniline	C ₁₃ H ₁₃ NO	199.25	199	108, 92, 77, 65
Aniline	C ₆ H ₇ N	93.13	93	92, 66, 65
p-Cresol	C ₇ H ₈ O	108.14	108	107, 79, 77
Diphenyl Ether	C ₁₂ H ₁₀ O	170.21	170	141, 77

Interpreting the Fragmentation Pattern

The fragmentation of **4-(p-Tolyloxy)aniline** is initiated by the ionization of the molecule, which typically involves the loss of a non-bonding electron from the nitrogen or oxygen atom, forming the molecular ion at m/z 199. The key fragmentation pathways include:

- Cleavage of the C-O Ether Bond: The most characteristic fragmentation is the cleavage of the ether bond.
 - Heterolytic cleavage can result in the formation of a radical cation corresponding to p-cresol, with the charge retained on the oxygen-containing fragment, leading to a peak at m/z 108.
 - Alternatively, cleavage with charge retention on the aniline portion can occur, although this is less favored.
- Formation of the Aminophenyl Cation: Subsequent loss of a hydrogen atom from the fragment at m/z 108 is less likely. Instead, a rearrangement followed by cleavage can lead to other significant fragments.
- Fragments from the Aniline Moiety: The aniline portion of the molecule can undergo fragmentation similar to aniline itself. Loss of a hydrogen atom from the molecular ion can produce an [M-1]⁺ peak. More significantly, the characteristic loss of a neutral molecule of hydrogen cyanide (HCN) from the aniline fragment can lead to ions at lower m/z values, such as m/z 65.^[1]

- Fragments from the p-Tolyl Moiety: The p-tolyl group can also fragment. The peak at m/z 92 can be attributed to the tolyloxy cation, which can further lose CO to form the tropylium ion at m/z 91. The phenyl cation at m/z 77 is a common fragment in aromatic compounds.

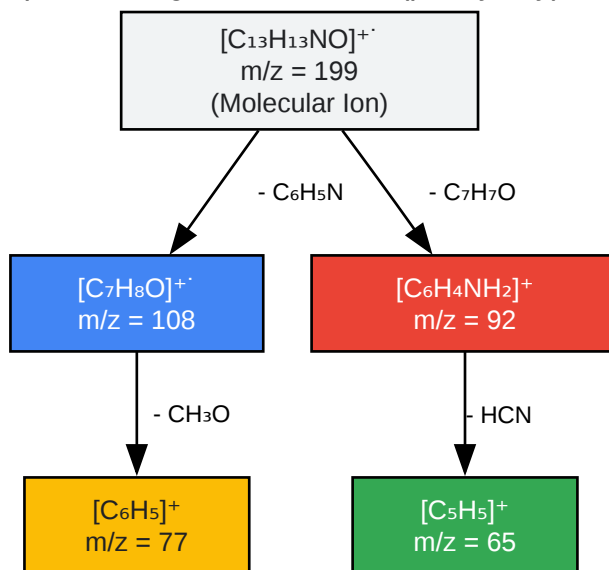
Comparison with Analogs:

- Aniline: The mass spectrum of aniline is dominated by the molecular ion at m/z 93 and the $[M-1]^+$ ion at m/z 92.^[1] The prominent fragments at m/z 66 and 65 result from the loss of HCN, a characteristic fragmentation of aromatic amines.^{[1][2]}
- p-Cresol: The spectrum of p-cresol shows a strong molecular ion peak at m/z 108 and a very intense $[M-1]^+$ peak at m/z 107 due to the loss of a hydrogen atom from the methyl group to form a stable benzylic cation.^{[3][4]} Fragments at m/z 79 and 77 correspond to the loss of CO and subsequent rearrangement.^[4]
- Diphenyl Ether: Diphenyl ether's fragmentation is characterized by the cleavage of the ether bond and rearrangements. A notable fragment is observed at m/z 141, corresponding to the loss of a formyl radical (CHO). The phenyl cation at m/z 77 is also a major fragment.^[5]

Proposed Fragmentation Pathway of 4-(p-Tolyloxy)aniline

The following diagram illustrates the proposed major fragmentation pathways for **4-(p-Tolyloxy)aniline** under electron ionization.

Proposed Fragmentation of 4-(p-Tolyloxy)aniline



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Caption: Fragmentation pathway of **4-(p-Tolyloxy)aniline**.

Experimental Protocol

The mass spectra referred to in this guide are typically obtained using an Electron Ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

1. Sample Preparation:

- A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

2. Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).^[6]
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.^{[7][8]}
- Source Temperature: 200-250 °C to ensure sample volatilization.
- Mass Analyzer: Quadrupole or TOF.

- Scan Range: m/z 40-500 to detect the molecular ion and all significant fragments.[9]
- Ionization Chamber Pressure: High vacuum (e.g., 10^{-6} to 10^{-5} torr).

3. Data Acquisition:

- The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
- The molecules are bombarded by the 70 eV electron beam, leading to ionization and fragmentation.[6]
- The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

This standardized protocol ensures the reproducibility of fragmentation patterns, allowing for comparison across different instruments and laboratories. The extensive fragmentation produced by the "hard" EI technique is particularly useful for structural elucidation of small molecules.[7][10]

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